2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with three methyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. This reaction is typically catalyzed by trifluoroacetic acid (TFA) and proceeds through a tandem reaction mechanism, resulting in the formation of the desired benzoxazinone . Another method involves the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters using a rhodium catalyst with (S)-DTBM-SegPhos ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxazine ring or other functional groups.
Substitution: The methyl groups and other substituents on the benzene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some derivatives of benzoxazines are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Benzoxazines are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-benzo[b][1,4]oxazin-3-one: A similar compound with a different position of the oxazine ring.
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-4-one: Another isomer with a different position of the oxazine ring.
3,3,6-Trimethyl-2H-benzo[b][1,4]oxazin-2-one: A compound with a different substitution pattern on the benzene ring.
Uniqueness
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,6-trimethyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9-8(6-7)12-10(13)11(2,3)14-9/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXVXZFNWHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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